2-(4-Chlorophenyl)thionicotinic acid
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Overview
Description
2-(4-Chlorophenyl)thionicotinic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. It is characterized by the presence of a chlorophenyl group attached to a thionicotinic acid moiety, which imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)thionicotinic acid typically involves the reaction of 4-chlorobenzyl chloride with thionicotinic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling parameters such as temperature, reaction time, and the concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)thionicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thionicotinic acid moiety to its corresponding thiol or amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)thionicotinic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)thionicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)nicotinic acid: Similar structure but lacks the thio group.
4-Chlorobenzoic acid: Contains the chlorophenyl group but lacks the nicotinic acid moiety.
Thionicotinic acid: Contains the thio group but lacks the chlorophenyl group.
Uniqueness
2-(4-Chlorophenyl)thionicotinic acid is unique due to the presence of both the chlorophenyl and thionicotinic acid moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H8ClNOS |
---|---|
Molecular Weight |
249.72 g/mol |
IUPAC Name |
2-(4-chlorophenyl)pyridine-3-carbothioic S-acid |
InChI |
InChI=1S/C12H8ClNOS/c13-9-5-3-8(4-6-9)11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) |
InChI Key |
IAZWUKVTTYTIHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)C(=O)S |
Origin of Product |
United States |
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